Welcome to the BenchChem Online Store!
molecular formula C11H10N2O B1351640 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde CAS No. 88427-96-7

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No. B1351640
M. Wt: 186.21 g/mol
InChI Key: DKYJGBSRSBDUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05753682

Procedure details

To a stirred solution of the crude 4-(2-methylimidazol-1-yl)benzaldehyde (1.0 g) in methanol(15 ml) cooled to 0° C. was added NaBH4 (0.2 g, 5.2 mmol) in portions over 15 min and the whole stirred for 1 h. A saturated aqueous NH4Cl solution (50 ml) was added to the reaction mixture and the whole extracted with ethyl acetate (100 ml×2). The organic layer was washed with water (100 ml), brine (50 ml), dried over MgSO4, and solvent removed under reduced pressure. The crude product was washed with an Et2O/ethyl acetate mixture (3:1, 15 ml) to give the title compound (0.51 g, 50 %) as a white powder. 1H NMR (CDCl3) δ: 7.5 (d, 2H, J=8 Hz), 7.28 (d, 2H, J=8 Hz), 7.01 (d, 1H, J=1 Hz), 6.99 (d, 1H, J=1 Hz), 4.78 (s, 2H), 2.35 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:7]2[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=2)[CH:4]=[CH:5][N:6]=1.[BH4-].[Na+].[NH4+].[Cl-]>CO>[CH3:1][C:2]1[N:3]([C:7]2[CH:14]=[CH:13][C:10]([CH2:11][OH:12])=[CH:9][CH:8]=2)[CH:4]=[CH:5][N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1N(C=CN1)C1=CC=C(C=O)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
the whole stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the whole extracted with ethyl acetate (100 ml×2)
WASH
Type
WASH
Details
The organic layer was washed with water (100 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4, and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
WASH
Type
WASH
Details
The crude product was washed with an Et2O/ethyl acetate mixture (3:1, 15 ml)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1N(C=CN1)C1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.